4-chloro-N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide
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Overview
Description
4-chloro-N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, phenyl, dimethyl, dioxo, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-chloro-N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide involves several steps, starting from readily available starting materials. One common method involves the reaction of 4-chloroaniline with benzenesulfonyl chloride in the presence of a base to form N-(4-chlorophenyl)benzenesulfonamide . This intermediate can then undergo further reactions to introduce the indole and trifluoromethyl groups, typically through cyclization and substitution reactions under controlled conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the chloro and phenyl groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide or amines replace the chloro groups.
Cyclization: The formation of the indole ring involves cyclization reactions, often catalyzed by acids or bases.
Scientific Research Applications
4-chloro-N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, phenyl, and trifluoromethyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and indole derivatives, such as:
N-(4-chlorophenyl)benzenesulfonamide: Shares the sulfonamide and chloro groups but lacks the indole and trifluoromethyl groups.
4-chloro-2-(phenylsulfonyl)aniline: Similar in structure but with different functional groups.
Indole-3-carboxylic acid derivatives: Share the indole core but differ in the substituents attached to the ring.
Properties
Molecular Formula |
C23H19Cl2F3N2O4S |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
4-chloro-N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H19Cl2F3N2O4S/c1-21(2)11-17-19(18(31)12-21)22(23(26,27)28,20(32)30(17)15-7-3-13(24)4-8-15)29-35(33,34)16-9-5-14(25)6-10-16/h3-10,29H,11-12H2,1-2H3 |
InChI Key |
HFSCGEJKSQEHRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2C3=CC=C(C=C3)Cl)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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